molecular formula C23H23N5O3S B2398758 2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide CAS No. 326918-91-6

2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2398758
CAS No.: 326918-91-6
M. Wt: 449.53
InChI Key: QMLWXZSDYFGNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide” is a unique chemical with the molecular formula C23H23N5O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Glutaminase Inhibition

Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a glutaminase inhibitor, highlights the potential for designing compounds with improved drug-like properties and solubility. These studies focus on modifying molecular structures to enhance therapeutic efficacy against cancer cells, suggesting that analogs related to the compound could be explored for similar activities (Shukla et al., 2012).

Antimicrobial Activity

Novel derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, have shown potent and selective activities against Helicobacter pylori, indicating a promising avenue for developing new anti-H. pylori agents (Carcanague et al., 2002).

Molecular Docking Studies

Compounds structurally related to the query compound have been subjected to molecular docking studies, predicting their interaction with oncogenic tyrosine kinases. Such research suggests that these compounds might inhibit tumor growth by effectively binding to and blocking specific cancer-related enzymes, indicating a potential research application in cancer treatment (Sultani et al., 2017).

Antioxidant and Biological Membrane Effects

Derivatives based on phenylthiourea and acetophenone, like the compound of interest, have shown significant biological activity, including antioxidant effects and stabilization of biological membranes. Such findings suggest a potential for these compounds in developing drugs aimed at protecting against oxidative stress and stabilizing cell membranes (Farzaliyev et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-27-20-19(21(30)26-22(27)31)28(14-8-11-16-9-4-2-5-10-16)23(25-20)32-15-18(29)24-17-12-6-3-7-13-17/h2-7,9-10,12-13H,8,11,14-15H2,1H3,(H,24,29)(H,26,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLWXZSDYFGNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.